molecular formula C12H14N2O2 B028547 Benzyl (1-cyano-1-methylethyl)carbamate CAS No. 100134-82-5

Benzyl (1-cyano-1-methylethyl)carbamate

Cat. No.: B028547
CAS No.: 100134-82-5
M. Wt: 218.25 g/mol
InChI Key: DJQKBMUYZUEUBU-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Benzyl (1-cyano-1-methylethyl)carbamate, also known as benzyl N-(1-cyano-1-methylethyl)carbamate, is primarily used as an intermediate in the preparation of HIV-integrase inhibitors . HIV-integrase is an enzyme produced by the HIV virus that enables its genetic material to be integrated into the DNA of the infected cell.

Pharmacokinetics

Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, and methanol suggests that it may have good bioavailability.

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Additionally, its efficacy may be influenced by the presence of other compounds or conditions in the body that could interact with it.

Biochemical Analysis

Biochemical Properties

Benzyl (1-cyano-1-methylethyl)carbamate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of HIV-integrase inhibitors

Cellular Effects

Given its role as an intermediate in the synthesis of HIV-integrase inhibitors , it may influence cell function, particularly in the context of HIV infection. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism are not currently documented.

Molecular Mechanism

As an intermediate in the synthesis of HIV-integrase inhibitors , it may exert its effects at the molecular level through interactions with this enzyme. Specific details about binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-cyano-1-methylethyl)carbamate typically involves the reaction of benzyl chloroformate with 1-cyano-1-methylethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-cyano-1-methylethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate oxides, while reduction can produce benzyl amines .

Scientific Research Applications

Benzyl (1-cyano-1-methylethyl)carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • 1-Cyano-1-methylethylamine
  • Benzyl chloroformate

Uniqueness

Benzyl (1-cyano-1-methylethyl)carbamate is unique due to its specific structure, which allows it to act as an effective intermediate in the synthesis of HIV-integrase inhibitors. Its combination of a benzyl group, a cyano group, and a carbamate moiety provides distinct chemical properties that are not found in other similar compounds .

Properties

IUPAC Name

benzyl N-(2-cyanopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,9-13)14-11(15)16-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQKBMUYZUEUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593804
Record name Benzyl (2-cyanopropan-2-yl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100134-82-5
Record name Phenylmethyl N-(1-cyano-1-methylethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100134-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (2-cyanopropan-2-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-(2-cyanopropan-2-yl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Acetone cyanohydrin (17 grams, 200 mmol) was added to 400 mL of a 2M solution of NH3 in methanol and the resulting mixture stirred under N2 for 4 days. The solvent was removed in vacuo and the remaining residue dissolved in 250 mL of H2O. After cooling to 10° C., the solution was treated with Na2CO3 (21 grams, 200 mmol) and 95% benzyloxy chloroformate (33 mL, 230 mmol) and stirring continued overnight. Ethyl acetate was added and the mixture transferred to a seperatory funnel. The aqueous layer was removed and the ethyl acetate solution washed with saturated NaHCO3. After drying over Na2SO4 the solvent was removed to yield a solid which was triturated with hexanes to provide the title compound.
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Synthesis routes and methods II

Procedure details

To a suspension of 2-amino-2-methylpropanenitrile in water an equimolar amount of Na2CO3 and a slight excess (1.1 eq) of benzylchloroformate were added, with an external cooling. Reaction mixture was stirred o/n at room temperature, extracted in EtOAc and the organic phase was washed with NaHCO3ss, dried (Na2SO4), filtered and concentrated. Product was obtained as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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